

"2-Isobutyl-4,5-dimethylthiazole" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290

[Get Quote](#)

An In-Depth Technical Guide to **2-Isobutyl-4,5-dimethylthiazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Isobutyl-4,5-dimethylthiazole** (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in both academic research and industrial applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis methodologies, analytical characterization, reactivity, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Molecular Profile and Physicochemical Properties

2-Isobutyl-4,5-dimethylthiazole belongs to the thiazole family, a class of aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.^[1] The structural uniqueness of this molecule—featuring an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—imparts specific chemical and sensory characteristics.^[1] Its molecular formula is C₉H₁₅NS, with a molecular weight of approximately 169.29 g/mol .^{[2][3][4]}

The electronic structure is defined by the aromatic thiazole ring, which contains six π -electrons, conforming to Hückel's rule and resulting in significant electron delocalization and chemical

stability.[\[2\]](#) This aromaticity is a cornerstone of its chemical behavior and reactivity profile.

Table 1: Physicochemical Data for **2-Isobutyl-4,5-dimethylthiazole**

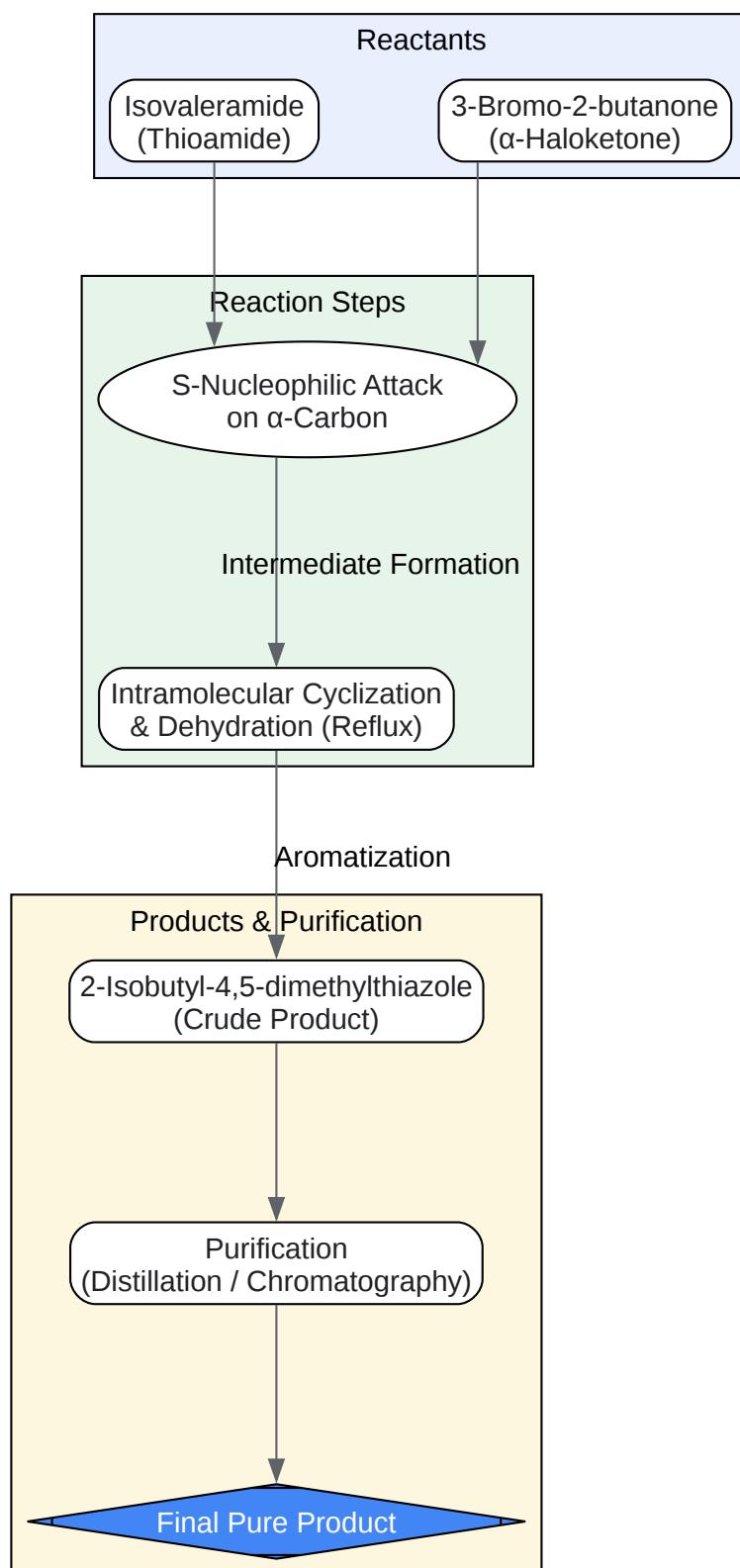
Property	Value	Source(s)
CAS Number	53498-32-1	[2] [3]
Molecular Formula	C ₉ H ₁₅ NS	[2] [3] [5]
Molecular Weight	169.29 g/mol	[2] [3] [4]
IUPAC Name	4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Earthy, nutty, geranium-like	[1] [5]
Density	~0.967 g/mL	[4] [6]
Refractive Index	~1.490 - 1.498 @ 20°C	[5] [6]
Solubility	Practically insoluble in water; soluble in ethanol and other organic solvents.	[1] [2]

| Flash Point | 23.89 °C (75.00 °F) |[\[5\]](#) |

Synthesis and Mechanistic Insights

The construction of the **2-Isobutyl-4,5-dimethylthiazole** scaffold is most reliably achieved via the Hantzsch Thiazole Synthesis, a classic and versatile method for forming thiazole rings.[\[2\]](#) This choice is predicated on its high efficiency and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis: A Validated Protocol


The Hantzsch synthesis involves the condensation reaction between an α -haloketone and a thioamide.[\[2\]](#) The causality of this reaction pathway is a two-step process: an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

- **Reactant Preparation:** Prepare equimolar solutions of 3-bromo-2-butanone (the α -haloketone component) and isovaleramide (the thioamide precursor, which can be formed *in situ* from isovaleraldehyde) in a suitable solvent such as ethanol or dimethylformamide (DMF).
- **Nucleophilic Addition:** Combine the reactant solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α -carbon of the haloketone.
- **Cyclization and Dehydration:** Heat the reaction mixture to reflux (typically 80°C in DMF) for 1-4 hours.^[2] This thermal energy drives the intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic thiazole ring.
- **Work-up and Purification:** Upon completion (monitored by TLC), cool the mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Final Purification:** Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or vacuum distillation to yield pure **2-Isobutyl-4,5-dimethylthiazole**.^[7]

Self-Validation: The integrity of this protocol is confirmed by subjecting the final product to analytical characterization as described in Section 3, ensuring the molecular weight and structure match the target compound. Yields for this reaction typically range from 65-80%.^[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis workflow for **2-Isobutyl-4,5-dimethylthiazole**.

Analytical Characterization and Structural Elucidation

For any application, particularly in drug development, unambiguous confirmation of molecular structure and purity is paramount.

- Mass Spectrometry (MS): This is the definitive technique for molecular weight confirmation. In electron ionization (EI-MS), **2-Isobutyl-4,5-dimethylthiazole** exhibits a distinct molecular ion peak (M^+) at an m/z of 169, corresponding to its molecular formula $C_9H_{15}NS$.^[2] The primary fragmentation pattern observed is the cleavage of the bond between the thiazole ring and the isobutyl group, which is a characteristic fragmentation pathway for such substituted heterocycles.^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy are used to elucidate the precise arrangement of atoms. The spectra would show characteristic signals for the isobutyl protons, the two distinct methyl groups on the thiazole ring, and the carbons of the aromatic core.
- Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, including C-H bonds of the alkyl groups and C=N and C-S stretching vibrations characteristic of the thiazole ring.

Chemical Reactivity and Applications

The chemical nature of **2-Isobutyl-4,5-dimethylthiazole** is dictated by its substituted aromatic ring, making it a versatile intermediate.

Reactivity Profile

- Electrophilic Aromatic Substitution: While the thiazole ring is electron-rich, the nitrogen atom has an electron-withdrawing effect. The activating methyl groups at the 4- and 5-positions facilitate electrophilic substitution, although it may require more forcing conditions compared to more activated aromatic systems.^[2]
- Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by a strong base to form a thiazolium salt, a reactive intermediate useful in further synthetic transformations.^[2]

- Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide, which can alter the molecule's reactivity and biological profile.[2]

Industrial and Research Applications

- Flavor and Fragrance Industry: The compound is a well-established flavoring agent and fragrance component, valued for its nutty, earthy, and green notes.[1][5] It is used in food products and perfumery to impart specific sensory profiles.[8]
- Pharmaceutical and Agrochemical Research: The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs like Dasatinib (anticancer) and Febuxostat (anti-gout).[9][10] Consequently, derivatives of **2-Isobutyl-4,5-dimethylthiazole** are of interest as building blocks for synthesizing novel bioactive molecules.[8][10] Its structural motifs are also explored in the development of pesticides and herbicides.[8]
- Material Science: As a heterocyclic compound, it is a candidate for research into new materials where its electronic and structural properties could be exploited.[2]

Safety, Handling, and Regulatory Information

Proper handling of **2-Isobutyl-4,5-dimethylthiazole** is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

- Hazards: May cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[11][12] It is also a flammable liquid and vapor.[12]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.[11]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (conforming to EN 166), and lab coats.[11]
 - Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12] Avoid breathing vapors or mist and prevent contact with skin and eyes.[11]
 - Storage: Store in a cool, well-ventilated place in a tightly sealed container.

Conclusion

2-Isobutyl-4,5-dimethylthiazole is a molecule with a well-defined chemical identity and a diverse range of applications. Its synthesis is robust and scalable via the Hantzsch reaction, and its structure can be definitively confirmed with modern analytical techniques. For researchers in drug discovery and material science, it serves as a valuable synthetic intermediate, leveraging the proven biological and chemical significance of the thiazole core. A thorough understanding of its properties, synthesis, and handling protocols is critical for its effective and safe utilization in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 53498-32-1: 2-Isobutyl-4,5-dimethylthiazole [cymitquimica.com]
- 2. Buy 2-Isobutyl-4,5-dimethylthiazole | 53498-32-1 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. geranium thiazole, 53498-32-1 [thegoodsentscompany.com]
- 6. 53498-32-1 C9H15NS 2-ISOBUTYL-4,5-DIMETHYLTHIAZOLE, CasNo.53498-32-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 11. fishersci.es [fishersci.es]
- 12. prod.adv-bio.com [prod.adv-bio.com]

- To cite this document: BenchChem. ["2-Isobutyl-4,5-dimethylthiazole" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594290#2-isobutyl-4-5-dimethylthiazole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com